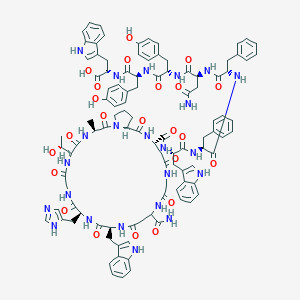
L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide is a natural product found in Streptomyces with data available.
Biologische Aktivität
L-Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and as a precursor to several important biomolecules. The compound , L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide , is a complex cyclic peptide that incorporates L-Tryptophan along with several other amino acids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Structure and Synthesis
The cyclic structure of this peptide enhances its stability and biological activity compared to linear peptides. Recent studies have demonstrated that the incorporation of tryptophan in cyclic peptides can significantly improve their interaction with biological membranes and increase their potency against various pathogens . The synthesis of such cyclic peptides often involves techniques like macrocyclization through intramolecular reactions, which can be optimized for yield and efficiency .
Antimicrobial Properties
Research has shown that tryptophan-containing cyclic peptides exhibit significant antimicrobial activity. For instance, specific cyclic decapeptides derived from tryptophan have demonstrated low minimum inhibitory concentrations (MICs) against bacterial strains such as Pseudomonas syringae and Escherichia coli, with MIC values ranging from 0.8 to 12.5 μM . These peptides maintain low cytotoxicity levels, making them potential candidates for therapeutic applications in treating bacterial infections.
Src Kinase Inhibition
Another notable biological activity of cyclic peptides containing tryptophan is their ability to inhibit Src kinase activity. In studies assessing various cyclic octapeptides, those incorporating tryptophan showed enhanced inhibitory effects on Src kinase compared to other peptide configurations. The highest potency was observed with a specific cyclic peptide combination that included both tryptophan and arginine, highlighting the importance of these residues in mediating biological activity .
The mechanisms through which L-Tryptophan and its cyclic derivatives exert their biological effects are multifaceted:
- Membrane Interaction : Tryptophan residues are known to localize within lipid bilayers, influencing membrane organization and permeability. This property is particularly relevant in the context of antimicrobial peptides, where tryptophan's hydrophobic nature aids in disrupting bacterial membranes .
- Signal Transduction : Cyclic peptides can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, such as kinases. The structural conformation provided by cyclization enables more effective binding to target proteins .
Case Studies
Eigenschaften
CAS-Nummer |
151308-34-8 |
|---|---|
Molekularformel |
C103H115N23O23 |
Molekulargewicht |
2043.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,26S,29S)-19-carbamoyl-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-5-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,21,24,28-nonaoxo-1,4,7,10,13,16,20,23,27-nonazabicyclo[27.3.0]dotriacontane-26-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C103H115N23O23/c1-54-102(147)126-35-15-26-83(126)100(145)123-81(46-85(131)110-51-87(133)114-72(90(105)135)45-86(132)115-77(40-60-47-107-69-23-12-9-20-66(60)69)96(141)121-79(43-63-50-106-53-112-63)91(136)111-52-88(134)125-89(55(2)127)101(146)113-54)99(144)120-78(41-61-48-108-70-24-13-10-21-67(61)70)97(142)118-73(36-56-16-5-3-6-17-56)92(137)116-74(37-57-18-7-4-8-19-57)94(139)122-80(44-84(104)130)98(143)119-75(38-58-27-31-64(128)32-28-58)93(138)117-76(39-59-29-33-65(129)34-30-59)95(140)124-82(103(148)149)42-62-49-109-71-25-14-11-22-68(62)71/h3-14,16-25,27-34,47-50,53-55,72-83,89,107-109,127-129H,15,26,35-46,51-52H2,1-2H3,(H2,104,130)(H2,105,135)(H,106,112)(H,110,131)(H,111,136)(H,113,146)(H,114,133)(H,115,132)(H,116,137)(H,117,138)(H,118,142)(H,119,143)(H,120,144)(H,121,141)(H,122,139)(H,123,145)(H,124,140)(H,125,134)(H,148,149)/t54-,55+,72?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |
InChI-Schlüssel |
GKJHBAGJUMHZCI-WOMVBXCFSA-N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Isomerische SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)NCC(=O)NC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















